ethyl 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetate
Description
Ethyl 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetate is a heterocyclic compound featuring a benzotriazepin core fused with a seven-membered ring containing three nitrogen atoms. The structure is substituted with a tert-butyl group at position 4 and two ketone groups at positions 2 and 3. The ethyl acetate moiety at position 3 enhances its solubility in organic solvents, making it a candidate for pharmaceutical and agrochemical research. The compound’s crystallographic data, if resolved, would likely employ programs like SHELXL or SHELXTL for refinement, as these are industry standards for small-molecule structure determination .
Properties
IUPAC Name |
ethyl 2-(4-tert-butyl-2,5-dioxo-1H-1,3,4-benzotriazepin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-5-23-13(20)10-18-15(22)17-12-9-7-6-8-11(12)14(21)19(18)16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHXGJKQGKUVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)NC2=CC=CC=C2C(=O)N1C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzotriazepine core structure, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzotriazepine derivatives. For instance:
- Compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines including ovarian and prostate cancers. Specifically, derivatives have exhibited IC50 values in the low micromolar range against these cell lines .
Antimicrobial Properties
Benzotriazepine derivatives have been reported to possess antimicrobial activity. In vitro studies indicate that certain derivatives can inhibit the growth of various bacterial and fungal strains. The minimal inhibitory concentration (MIC) values for these compounds are often in the range of 10–50 μg/mL .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Research indicates that certain derivatives can trigger apoptotic pathways in cancer cells .
Case Studies
Several case studies provide insights into the efficacy and safety profiles of benzotriazepine derivatives:
- Study on Antitumor Effects : A study evaluated the effects of various benzotriazepine derivatives on human cancer cell lines. The results indicated that specific modifications to the benzotriazepine structure could enhance antitumor activity significantly .
- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of related compounds against Staphylococcus aureus and E. coli. The findings demonstrated that some derivatives effectively inhibited bacterial growth at concentrations as low as 20 μg/mL .
Data Tables
Here are summarized findings from recent research on this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzotriazepin vs. Benzodiazepin: The target compound’s benzotriazepin core distinguishes it from the more common benzodiazepin derivatives, such as ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate (). Benzodiazepins have a six-membered ring with two nitrogen atoms, while benzotriazepins feature a seven-membered ring with three nitrogen atoms. For instance, the additional nitrogen in benzotriazepins may confer enhanced hydrogen-bonding capabilities, influencing receptor selectivity .
Substituent Effects
- tert-Butyl vs.
- Ester Functionality :
Both compounds include ethyl acetate moieties, which may act as prodrug features. However, Sodium 2-(3,4,5-trihydroxybenzoyloxy)acetate () demonstrates how acetate groups enhance water solubility when ionized (e.g., as sodium salts). The target compound’s ester is expected to hydrolyze in vivo to its carboxylic acid form, altering bioavailability .
Research Implications
While direct biological data for the target compound is scarce, structural analogs indicate possible applications in anxiolytic or anticonvulsant therapies. Further studies should prioritize crystallographic validation (using SHELX suites ) and in vitro metabolic profiling to compare hydrolysis rates with benzodiazepin derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
